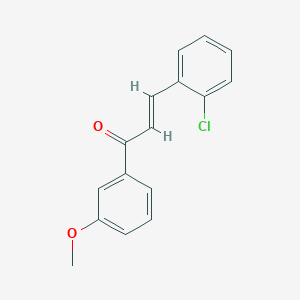
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that belongs to the class of selective estrogen receptor modulators (SERMs). Clomiphene is widely used in scientific research applications due to its ability to selectively bind to estrogen receptors in different tissues, including the hypothalamus, pituitary gland, and ovaries.
科学的研究の応用
Optical and Electronic Properties
- Nonlinear Optical Properties : Chalcone derivatives, including variants of (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, have been studied for their nonlinear optical (NLO) properties. These compounds show potential for use in semiconductor devices due to their significant intra- and inter-molecular charge transport capabilities (Shkir et al., 2019).
- Optical Limiting Applications : Some derivatives have been explored for their potential in optical limiting applications, demonstrating strong optical limiting of laser due to their nonlinear refractive index (Shetty et al., 2017).
Molecular Structure and Characterization
- Crystal Structure Analysis : Studies have been conducted to understand the crystal structures of various derivatives, providing insights into their geometric parameters and potential applications in material science (Benmekhbi et al., 2009).
- Spectroscopic Characterization : These compounds have been characterized using techniques like FT-IR, NMR, and X-ray diffraction, aiding in the understanding of their molecular geometry and electronic properties (Adole et al., 2020).
Biomedical Research
- Antioxidant Activity : Some chalcone derivatives exhibit significant antioxidant properties, making them potential candidates for pharmacological applications (Sulpizio et al., 2016).
- Antimicrobial Activity : Certain derivatives have shown moderate antimicrobial activity against selected pathogens, indicating their potential use in antimicrobial therapies (Sadgir et al., 2020).
- Cancer Research : Research has been conducted on the anti-cancer properties of Ru(II) complexes with substituted chalcones, including (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one derivatives, showing potential as chemotherapeutics against breast cancer (Singh et al., 2016).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPQJEYAOQGWLD-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-fluorobenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2396287.png)
![N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2396288.png)

![2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2396290.png)
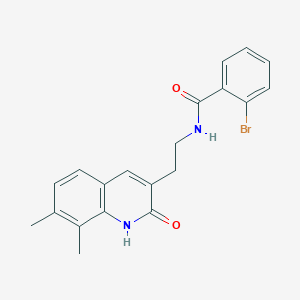
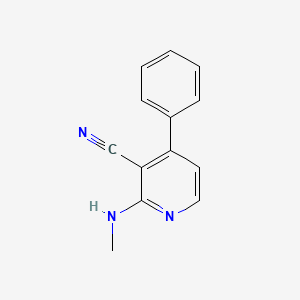
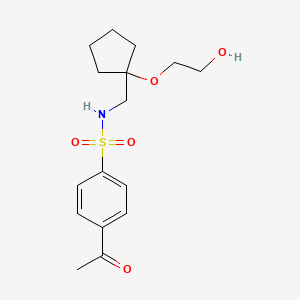
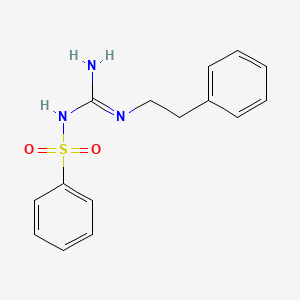
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)